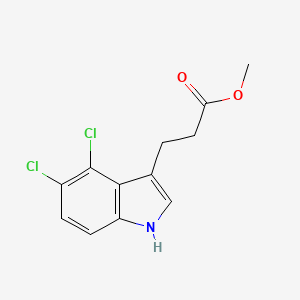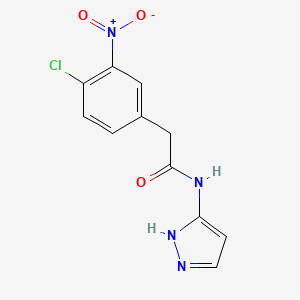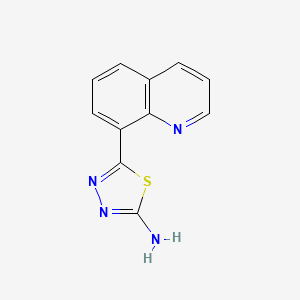![molecular formula C13H10O B13703806 1-Methylnaphtho[2,1-b]furan](/img/structure/B13703806.png)
1-Methylnaphtho[2,1-b]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylnaphtho[2,1-b]furan is a heterocyclic aromatic compound characterized by a fused ring system consisting of a naphthalene moiety and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylnaphtho[2,1-b]furan can be synthesized through several methods. One common approach involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method involves the direct synthesis from phenols and α-haloketones, promoted by titanium tetrachloride, which combines Friedel–Crafts-like alkylation and intramolecular cyclodehydration into one step .
Industrial Production Methods: Industrial production of this compound typically involves large-scale photochemical reactors to ensure efficient and consistent synthesis. The use of metal complex catalysis is also common in industrial settings to enhance the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylnaphtho[2,1-b]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically target the benzenoid ring, forming dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium in ethanol is often used for reduction reactions.
Substitution: Friedel–Crafts alkylation and acylation reactions are facilitated by Lewis acids such as aluminum chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthofurans depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-Methylnaphtho[2,1-b]furan has several applications in scientific research:
Medicinal Chemistry: The compound and its derivatives have shown potential as therapeutic agents due to their biological activities, including anticancer and antimicrobial properties.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a bioactive agent.
Wirkmechanismus
The mechanism of action of 1-Methylnaphtho[2,1-b]furan involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), suggesting potential therapeutic applications in diabetes treatment . The compound’s biological activity is often attributed to its ability to interact with cellular proteins and enzymes, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Naphtho[1,2-b]furan: Another naphthofuran derivative with similar structural features but different biological activities.
Dibenzo[b,d]furan: A related compound with significant biological activities, including anticancer and antimicrobial properties.
Uniqueness: 1-Methylnaphtho[2,1-b]furan is unique due to its specific substitution pattern and the resulting electronic properties
Eigenschaften
Molekularformel |
C13H10O |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
1-methylbenzo[e][1]benzofuran |
InChI |
InChI=1S/C13H10O/c1-9-8-14-12-7-6-10-4-2-3-5-11(10)13(9)12/h2-8H,1H3 |
InChI-Schlüssel |
WCXIYSNGVSMUKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COC2=C1C3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-Butyl (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-5-[[2-[(tert-butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate](/img/structure/B13703742.png)









